2,3-Dihydroxy-3-methylbutanal
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Overview
Description
2,3-Dihydroxy-3-methylbutanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of two hydroxyl groups and a methyl group attached to the butanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-3-methylbutanal can be achieved through several methods. One common approach involves the oxidation of 2,3-Dihydroxy-3-methylbutanol. This reaction typically requires an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 2,3-Dihydroxy-3-methylbutanol using metal catalysts such as platinum or palladium. The reaction is carried out in a reactor under specific temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxy-3-methylbutanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2,3-Dihydroxy-3-methylbutanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 2,3-Dihydroxy-3-methylbutanol using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: 2,3-Dihydroxy-3-methylbutanoic acid
Reduction: 2,3-Dihydroxy-3-methylbutanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydroxy-3-methylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of flavoring agents and fragrances due to its unique aroma.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxy-3-methylbutanal involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its hydroxyl groups can form hydrogen bonds with other molecules, influencing its reactivity and interactions .
Comparison with Similar Compounds
- 2,3-Dihydroxy-3-methylbutanoic acid
- 2,3-Dihydroxy-3-methylbutanol
- 3-Hydroxy-2-methylbutanal
Comparison: 2,3-Dihydroxy-3-methylbutanal is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct reactivity compared to its analogs. For instance, 2,3-Dihydroxy-3-methylbutanoic acid has an additional carboxyl group, making it more acidic, while 2,3-Dihydroxy-3-methylbutanol lacks the aldehyde group, affecting its oxidation potential .
Properties
IUPAC Name |
2,3-dihydroxy-3-methylbutanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-5(2,8)4(7)3-6/h3-4,7-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXYYBJRCIQQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80813574 |
Source
|
Record name | 2,3-Dihydroxy-3-methylbutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80813574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61845-76-9 |
Source
|
Record name | 2,3-Dihydroxy-3-methylbutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80813574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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